molecular formula C20H22N4OS B3030483 Chk1-IN-2 CAS No. 912367-45-4

Chk1-IN-2

Cat. No.: B3030483
CAS No.: 912367-45-4
M. Wt: 366.5 g/mol
InChI Key: LMQOZGSVTQQPFU-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chk1-IN-2 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. CHK1 is involved in regulating DNA replication, repair, and cell cycle progression, making it a significant target for cancer therapy. Inhibitors like this compound are designed to enhance the efficacy of DNA-damaging agents by preventing cancer cells from repairing the induced damage, thereby promoting cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chk1-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a pyrazolopyridine core, followed by functional group modifications to enhance selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Chk1-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chk1-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of CHK1 inhibition and its effects on DNA damage response pathways.

    Biology: Employed in cellular assays to investigate the role of CHK1 in cell cycle regulation and DNA repair.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging chemotherapies.

    Industry: Utilized in the development of new cancer therapies and in the screening of other potential CHK1 inhibitors.

Mechanism of Action

Chk1-IN-2 is compared with other CHK1 inhibitors such as Prexasertib (LY2606368) and SAR-020106. While all these compounds target CHK1, this compound is unique in its selectivity and potency. Prexasertib, for example, is a dual inhibitor of CHK1 and CHK2, whereas this compound is more selective for CHK1. This selectivity reduces off-target effects and enhances its therapeutic potential. Other similar compounds include AZD7762 and PF-477736, which also inhibit CHK1 but may have different pharmacokinetic profiles and efficacy in various cancer models.

Comparison with Similar Compounds

  • Prexasertib (LY2606368)
  • SAR-020106
  • AZD7762
  • PF-477736

Chk1-IN-2 stands out due to its high selectivity for CHK1, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

4-[[(2R,3S)-2-methylpiperidin-3-yl]amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-12-16(8-5-9-22-12)24-20-14-10-17(13-6-3-2-4-7-13)26-18(14)15(11-23-20)19(21)25/h2-4,6-7,10-12,16,22H,5,8-9H2,1H3,(H2,21,25)(H,23,24)/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQOZGSVTQQPFU-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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